molecular formula C13H16OSSi B11864510 S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate CAS No. 170159-17-8

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate

Cat. No.: B11864510
CAS No.: 170159-17-8
M. Wt: 248.42 g/mol
InChI Key: DUIFYWOVCREUNY-UHFFFAOYSA-N
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Description

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a phenyl ring and an ethanethioate group. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with trimethylsilylacetylene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then treated with ethanethiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate serves as a versatile reagent in organic synthesis due to its ability to stabilize radical intermediates. It is used in:

  • Radical Reactions : The compound stabilizes radical species, enabling various transformations under mild conditions.
  • Protecting Groups : The trimethylsilyl group acts as a protecting group for hydroxyl and carboxyl functionalities during synthetic procedures.

Case Study: Radical Reactions

In a study examining the reactivity of alkynyl sulfides, this compound was utilized in cyclocarbopalladation reactions. The compound demonstrated favorable selectivity for cyclic products when subjected to palladium-catalyzed cross-coupling reactions .

Applications in Materials Science

The compound's conjugated structure makes it suitable for applications in organic electronics and photonics. Its properties allow it to be used in:

  • Molecular Wires : this compound can be incorporated into oligo(arylene–ethynylene)-molecular wires, enhancing electrical conductivity and stability .
  • Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic solar cells, where efficient charge transport is critical.

In biological contexts, this compound has been explored for:

  • Bioimaging : The compound is utilized in the synthesis of orthogonal gap-enhanced Raman tags, which are important for interference-free surface-enhanced Raman scattering applications.

Case Study: Bioimaging Applications

Research has demonstrated that compounds similar to this compound can be effectively employed as labels in bioimaging techniques. These compounds facilitate enhanced imaging contrast and stability, making them valuable tools in cellular imaging studies .

Mechanism of Action

The mechanism of action of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl moiety allows for conjugation with other compounds, enabling the formation of complex structures. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This unique feature makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Biological Activity

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a compound of significant interest in organic synthesis and materials science, characterized by its unique structure which includes a trimethylsilyl group and an ethynyl group attached to a phenyl ring. This article explores its biological activity, including potential antimicrobial properties, mechanisms of action, and synthesis pathways.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${14}$OS, with a molecular weight of approximately 210.30 g/mol. Its structure can be summarized as follows:

Feature Description
Compound NameThis compound
Molecular FormulaC${12}$H${14}$OS
Molecular Weight210.30 g/mol
Unique Functional GroupsTrimethylsilyl, Ethynyl, Phenyl

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on thioureides derived from related structures have demonstrated effectiveness against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds ranged significantly, highlighting their potential utility in treating infections, particularly those caused by multidrug-resistant strains .

In a comparative study of antimicrobial activities, compounds with thiol or thioether functionalities showed varying degrees of efficacy depending on their structural features. These findings suggest that the presence of the ethanethioate moiety in this compound may confer similar antimicrobial properties.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, compounds containing thiol groups are known to interact with microbial cell membranes and proteins, leading to disruption of cellular processes. This interaction can result in increased permeability of the cell membrane and ultimately cell death.

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

  • Preparation of Key Intermediates : The synthesis begins with the reduction of iodobenzylsulfonylchloride to form a thiolate salt.
  • Cross-Coupling Reactions : The thiolate is then subjected to Sonogashira cross-coupling with trimethylsilylacetylene to yield the desired product.
  • Deprotection Steps : Following synthesis, deprotection steps may be required to remove protecting groups and isolate the final compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioureides against a range of pathogens. The results indicated that certain derivatives exhibited MIC values as low as 32 µg/mL against Staphylococcus aureus, suggesting that structurally related compounds like this compound could possess similar or enhanced activities .

Case Study 2: Structural Activity Relationship (SAR)

Research into the structural activity relationship (SAR) of thioether-containing compounds has shown that modifications in the alkynyl moiety can significantly impact biological activity. This suggests that variations in the trimethylsilyl group or ethynyl substituents in this compound might lead to enhanced or diminished biological effects .

Properties

IUPAC Name

S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFYWOVCREUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578274
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170159-17-8
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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